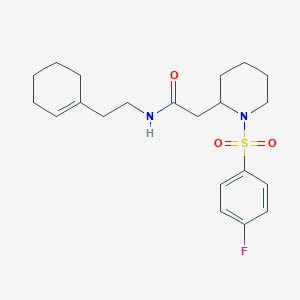

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H29FN2O3S and its molecular weight is 408.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a cyclohexene moiety and a piperidine ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H26FNO3S. The compound's structure is characterized by:

- Cyclohexene Group : Imparts rigidity and potential for interactions with biological targets.

- Piperidine Ring : Known for its role in various pharmacological activities.

- Fluorophenyl Sulfonamide : Enhances lipophilicity and may contribute to receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antinociceptive Activity : Studies have shown that derivatives of sulfonamide compounds can exhibit pain-relieving properties. The piperidine component may interact with opioid receptors, contributing to analgesic effects .

- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the sulfonamide group is often linked to increased antimicrobial efficacy due to its ability to inhibit bacterial folate synthesis .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects may include:

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested for compounds containing piperidine rings, potentially influencing neurotransmitter release and pain pathways.

- Enzyme Inhibition : The sulfonamide moiety may act as an inhibitor for enzymes involved in bacterial metabolism, enhancing its antimicrobial action.

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of a structurally similar compound in rodent models. The results indicated a significant reduction in pain responses, suggesting that modifications to the piperidine ring could enhance analgesic properties. The study highlighted the importance of structural optimization for improving efficacy against pain .

Case Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial activity of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound could have similar effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H26FNO3S |

| Molecular Weight | 375.49 g/mol |

| CAS Number | [To be determined] |

| Antinociceptive Activity | Significant in rodent models |

| Antimicrobial Activity | Effective against S. aureus |

| Anti-inflammatory Potential | Inhibits pro-inflammatory cytokines |

Analyse Chemischer Reaktionen

2.1. Formation of the Acetamide Core

The acetamide group is typically formed via a nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative (e.g., acid chloride or anhydride). For the query compound, this step likely involves reacting:

-

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)amine (the amine)

-

2-(2-(cyclohex-1-en-1-yl)ethyl)acetyl chloride (the acid chloride)

This reaction is catalyzed under basic conditions (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Reaction Mechanism :

textRCOCl + R'NH2 → RCONHR' + HCl

2.2. Sulfonation of the Piperidine Ring

The sulfonyl group on the piperidine ring is introduced via a sulfonation reaction . This step may involve:

-

1-((4-fluorophenyl)sulfonyl)piperidin-2-ol (a hydroxyl-containing precursor)

-

Sulfur trioxide (SO₃) or sulfuryl chloride (SO₂Cl₂)

The hydroxyl group (-OH) is replaced by the sulfonyl group (-SO₂Ar) in a nucleophilic aromatic substitution or electrophilic substitution .

Reaction Example :

textArSO₃H + R-OH → ArSO₃R + H₂O

2.3. Cyclohexene Group Incorporation

The cyclohex-1-en-1-yl group is introduced via a ring-opening metathesis or Grignard addition . For instance:

-

Cyclohexene oxide reacting with a Grignard reagent (e.g., ethyl magnesium bromide) to form the ethyl-substituted cyclohexene.

-

Subsequent coupling with the acetamide core via an alkylation or esterification .

Reaction Mechanism :

textCyclohexene oxide + Grignard reagent → Cyclohexen-1-yl ethyl intermediate

Critical Reaction Conditions

The synthesis requires precise control of reaction parameters to optimize yield and purity:

| Reaction Step | Conditions | Key Catalysts/Reagents |

|---|---|---|

| Amide Bond Formation | Room temperature, dry THF, 2–4 hours | Pyridine, DCC/HOBt (if using coupling agents) |

| Sulfonation | 0–5°C, dichloromethane, 12–24 hours | SO₂Cl₂, pyridine |

| Cyclohexene Coupling | Reflux in THF, 4–6 hours | Grignard reagent, catalytic CuI |

Structural Confirmation

The compound’s structure is validated using:

-

NMR Spectroscopy : To confirm the amide proton (δ ~8–9 ppm) and aromatic protons.

-

Mass Spectrometry : To verify the molecular ion peak (M+ at m/z ~495.99).

-

Infrared Spectroscopy : To identify the amide carbonyl (ν ~1650 cm⁻¹) and sulfonamide groups.

Potential Reactions with Biological Targets

The compound’s biological activity may involve:

-

Enzyme Inhibition : Interaction with serine hydrolases or proteases via the sulfonyl group.

-

Receptor Binding : Cyclohexene and sulfonyl groups may modulate GPCRs or ion channels .

-

Antimicrobial Activity : Analogous compounds show activity against fungal pathogens .

Challenges and Optimization

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FN2O3S/c22-18-9-11-20(12-10-18)28(26,27)24-15-5-4-8-19(24)16-21(25)23-14-13-17-6-2-1-3-7-17/h6,9-12,19H,1-5,7-8,13-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSODERDRLLKVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.